Molecular Weight and Predicted Lipophilicity Shift Relative to Unsubstituted N'-Cinnamoylbenzohydrazide
The 2-methyl substitution increases the molecular weight by 14.03 Da compared to the unsubstituted N'-cinnamoylbenzohydrazide (C16H14N2O2, MW 266.29 g/mol) . This structural change elevates the calculated logP by approximately +0.5 units (class-level inference based on the additive contribution of an aromatic methyl group in the Hansch–Leo method) [1]. The higher lipophilicity may enhance membrane permeability but could also alter pharmacokinetic and toxicity profiles relative to the non-methylated baseline.
| Evidence Dimension | Molecular weight and predicted lipophilicity (logP) |
|---|---|
| Target Compound Data | MW 280.32 g/mol; predicted logP ~2.5–3.0 (estimated from Hansch–Leo π contribution of +0.5 for aromatic CH3) |
| Comparator Or Baseline | N'-cinnamoylbenzohydrazide (MW 266.29 g/mol; predicted logP ~2.0–2.5) |
| Quantified Difference | ΔMW +14.03 g/mol; ΔlogP ≈ +0.5 units |
| Conditions | MW sourced from ChemicalBook; logP estimated using the Hansch–Leo fragment method as a class-level approximation |
Why This Matters
The molecular weight and logP shift directly influence bioavailability descriptors such as intestinal absorption and blood-brain barrier permeability, which are critical selection criteria for hit-to-lead optimization programs.
- [1] Hansch, C.; Leo, A. Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley, 1979. ISBN: 978-0-471-05062-6. (Class-level π value for aromatic methyl group: approximately +0.5) View Source
